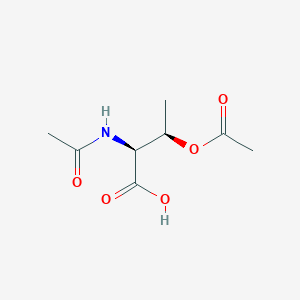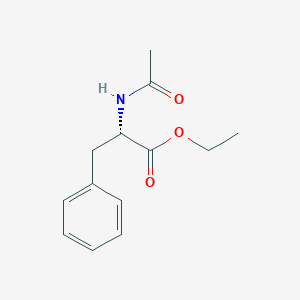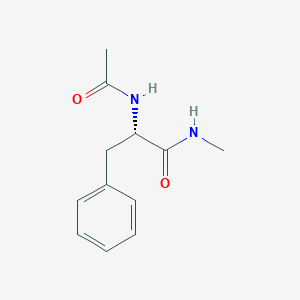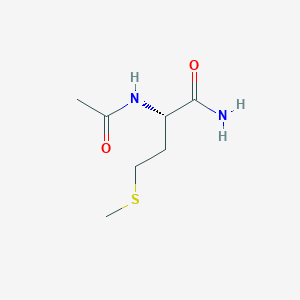
N-Acetyl-D-phenylalanine
Overview
Description
N-Acetyl-D-phenylalanine is a N-acyl-D-phenylalanine, a N-acetyl-D-amino acid, and a N-acetylphenylalanine . It has been identified as an antidepressant and used to prevent kidney damage .
Synthesis Analysis
A seven-step route based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid was developed for the synthesis of N-Acetyl-D-phenylalanine . It may also be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s) and D-amino acid-N-acetyltransferase(s) .
Molecular Structure Analysis
The molecular formula of N-Acetyl-D-phenylalanine is C11H13NO3 . The molecular weight is 207.23 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
N-Acetyl-D-phenylalanine acted on N-acylated hydrophobic D-amino acids with the highest preference . It was also used in the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent .
Physical And Chemical Properties Analysis
N-Acetyl-D-phenylalanine is a white solid . It has intrinsic fluorescence that may be used for fluorescence titration . The melting point is 167°C, and the boiling point is 453.9±38.0 °C .
Scientific Research Applications
Anti-Tumor Drug Development
This compound is also instrumental in the development of anti-tumor drugs. Researchers utilize N-Acetyl-D-phenylalanine to produce derivatives that have been found to inhibit the growth of cancer cells. Its application in this field is significant due to the ongoing need for more effective cancer treatments .
Anti-HIV Drug Synthesis
The fight against HIV has been bolstered by the use of N-Acetyl-D-phenylalanine in the synthesis of anti-HIV drugs. Its derivatives are part of the formulation of drugs that aim to suppress the replication of the HIV virus, thereby providing a means to manage the disease .
Pesticide Production
In agriculture, N-Acetyl-D-phenylalanine derivatives are used in the production of pesticides. These compounds help protect crops from pests and diseases, contributing to food security and agricultural sustainability .
Creation of Calorie-Free Sweeteners
The food industry benefits from N-Acetyl-D-phenylalanine through the creation of calorie-free sweeteners. Its derivatives can mimic the sweetness of sugar without the associated calories, offering a healthier alternative for consumers .
Enzyme Activity Studies
N-Acetyl-D-phenylalanine: serves as a substrate in enzyme activity studies, particularly for serine proteases like chymotrypsin and subtilisin. By measuring the release of beta-naphthol upon cleavage, researchers can quantify enzyme activity, which is essential in understanding enzyme kinetics, protein purification, and drug discovery.
Each of these applications demonstrates the versatility and importance of N-Acetyl-D-phenylalanine in scientific research and its potential to contribute to various fields, from medicine to agriculture. The compound’s intrinsic properties, such as its fluorescence, also make it useful for fluorescence titration and as a substrate for identifying and characterizing specific enzymes .
Mechanism of Action
Target of Action
N-Acetyl-D-phenylalanine is a derivative of the amino acid phenylalanine . It is used as an ergogenic supplement, influencing the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mode of Action
It is known that it is involved in the chemical resolution of dl-phenylalanine methyl ester, acting as a resolving agent . This process is crucial in the synthesis of various important derivatives of D-phenylalanine, which are used in the production of anti-diabetic drugs, anti-tumor drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .
Biochemical Pathways
N-Acetyl-D-phenylalanine is involved in various biochemical pathways. It has been found to increase anabolism and reduce catabolism via inhibition of IKKα kinase . This action influences the NF-κB pathway, which plays a pivotal role in the inflammatory response and is a key player in the pathogenesis of osteoarthritis .
Pharmacokinetics
It is known that acetylation of amino acids can switch their uptake into cells from one type of transporter to another . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This could potentially influence the bioavailability of N-Acetyl-D-phenylalanine.
Result of Action
The result of N-Acetyl-D-phenylalanine’s action is largely dependent on its role in the body. As a resolving agent in the chemical resolution of DL-phenylalanine methyl ester, it contributes to the production of important pharmaceutical compounds . As a modulator of the NF-κB pathway, it could potentially have effects on inflammation and related conditions .
Safety and Hazards
properties
IUPAC Name |
(2R)-2-acetamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJSKKFNMDLON-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144144 | |
| Record name | N-Acetyl-3-phenyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-phenylalanine | |
CAS RN |
10172-89-1 | |
| Record name | (-)-N-Acetylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10172-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylphenylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010172891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-3-phenyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-phenyl-D-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLPHENYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606E063065 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














